

Runcaciguat's Mechanism of Action in Renal Pathophysiology: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) is characterized by a state of oxidative stress that impairs the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of renal health. **Runcaciguat** (BAY 1101042) is a novel, orally available sGC activator that uniquely targets and activates the oxidized and heme-free form of sGC, which is prevalent under conditions of oxidative stress and unresponsive to NO. By restoring cGMP production, **Runcaciguat** offers a promising therapeutic approach to mitigate renal damage. This technical guide provides an in-depth overview of **Runcaciguat**'s mechanism of action in renal pathophysiology, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

The Impaired NO-sGC-cGMP Pathway in Chronic Kidney Disease

The NO-sGC-cGMP signaling cascade is fundamental to maintaining renal homeostasis. It governs crucial functions such as renal blood flow, glomerular filtration rate, and tubulointerstitial health.[1] In the pathophysiology of CKD, comorbidities like hypertension and diabetes mellitus contribute to a state of chronic oxidative stress.[2] This oxidative environment leads to the oxidation of the heme-iron in sGC from the ferrous (Fe2+) to the ferric (Fe3+) state,

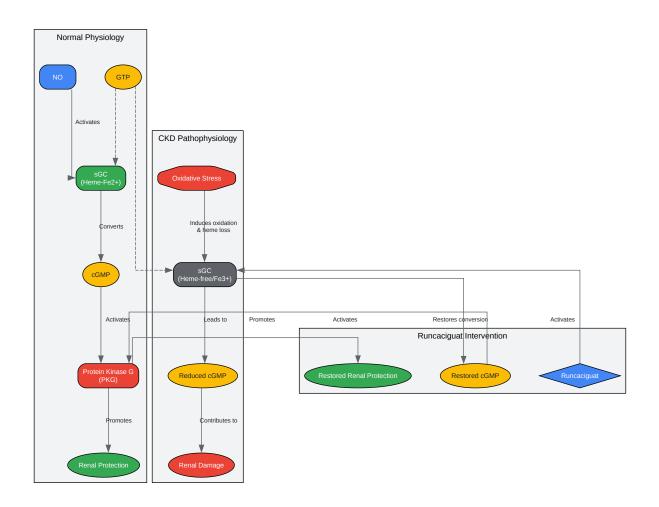


rendering the enzyme insensitive to its natural ligand, NO.[2][3] The subsequent loss of the heme group results in a heme-free, inactive form of sGC.[2] This impairment of the NO-sGC-cGMP pathway leads to diminished cGMP levels, contributing to endothelial dysfunction, inflammation, fibrosis, and ultimately, the progression of renal disease.

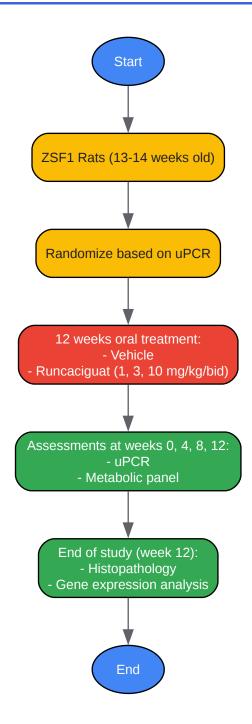
Runcaciguat's Novel Mechanism of Action

Runcaciguat is a potent and selective sGC activator that directly targets the oxidized and heme-free sGC enzyme. Unlike sGC stimulators that require the presence of the reduced heme group to enhance sensitivity to NO, **Runcaciguat** functions independently of NO and effectively restores cGMP production even in the high oxidative stress environment characteristic of CKD. By activating the dormant sGC, **Runcaciguat** replenishes intracellular cGMP levels, thereby reactivating downstream signaling pathways that promote vasodilation, reduce inflammation, and inhibit fibrosis.

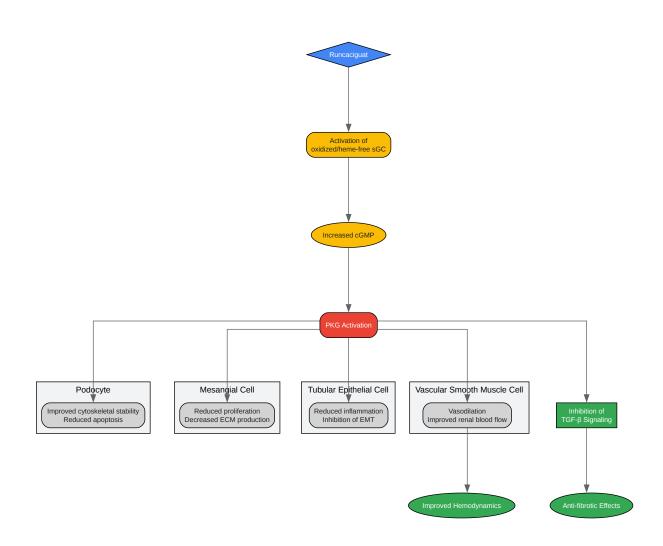












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